Silyl-methotrexate

Description

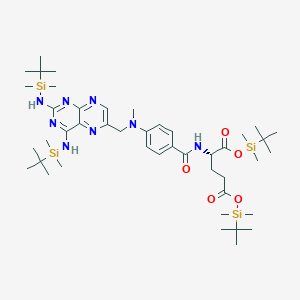

Structure

2D Structure

Properties

CAS No. |

109736-06-3 |

|---|---|

Molecular Formula |

C44H78N8O5Si4 |

Molecular Weight |

911.5 g/mol |

IUPAC Name |

bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C44H78N8O5Si4/c1-41(2,3)58(14,15)50-37-35-36(48-40(49-37)51-59(16,17)42(4,5)6)45-28-31(46-35)29-52(13)32-24-22-30(23-25-32)38(54)47-33(39(55)57-61(20,21)44(10,11)12)26-27-34(53)56-60(18,19)43(7,8)9/h22-25,28,33H,26-27,29H2,1-21H3,(H,47,54)(H2,45,48,49,50,51)/t33-/m0/s1 |

InChI Key |

GCABLDMNTCWHGO-XIFFEERXSA-N |

SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

Synonyms |

N,N,O,O-tetrakis(tert-butyldimethylsilyl)methotrexate silyl-methotrexate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Silyl Methotrexate

General Principles of Silylation Reactions for Methotrexate (B535133) Modification

Silylation is a common technique in organic chemistry used to protect polar functional groups such as hydroxyl, amino, and carboxylic acids, or to increase the volatility of compounds for analytical purposes like gas chromatography sigmaaldrich.com. For methotrexate, which contains several such groups, silylation can be applied to selectively or globally modify these sites. The introduction of silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS) groups, can alter the molecule's polarity and lipophilicity, potentially influencing its interaction with biological membranes and its pharmacokinetic profile ontosight.ai. Silyl groups are known for their ability to protect functional groups during synthesis and can impact a drug's solubility, stability, and bioavailability ontosight.ai. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating agents, producing volatile by-products that are advantageous in analytical procedures sigmaaldrich.com. The silylation power of reagents like MSTFA can be enhanced by catalysts such as ammonium (B1175870) iodide or imidazole (B134444) sigmaaldrich.com.

Regiospecific Synthesis Strategies for Silyl-Methotrexate Conjugates

Methotrexate possesses multiple functional groups that can be targeted for modification, including the two carboxylic acids (alpha and gamma) on the glutamate (B1630785) residue and amino groups on the pteridine (B1203161) ring and the N10-methyl position. Achieving regiospecific modification is crucial for controlling the properties of the resulting conjugate or prodrug.

Research has explored regiospecific coupling strategies for conjugating methotrexate to various carriers. For instance, regiospecific gamma-conjugation of methotrexate to poly(L-lysine) has been described nih.gov. This approach involved coupling the alpha- or gamma-t-butyl esters of methotrexate to poly(L-lysine), followed by cleavage of the ester protecting group nih.gov. Another strategy involved the synthesis of an alpha-substituted derivative based on the higher acidity of the alpha-carboxyl group (pKa 3.36) compared to the gamma-carboxyl group (pKa 4.70) in methotrexate, enhancing the selectivity of substitution in the presence of a base acs.org. This method coupled methotrexate sodium salt with a benzylbromide derivative to create an ester-releasing group acs.org. While these examples focus on conjugation to polymers, the principles of protecting specific functional groups through silylation or utilizing differential reactivity can be applied to achieve regiospecific silylation of methotrexate for subsequent derivatization.

Derivatization for Prodrug Design

Derivatization of methotrexate to form prodrugs is a common strategy to improve its therapeutic index by altering its pharmacokinetic and pharmacodynamic properties. Silylation can play a role in this process, either by protecting groups during the synthesis of the prodrug or as part of a cleavable linkage. Prodrugs are designed to be initially inactive or less active and then converted to the active parent drug within the body, often at the target site mdpi.com.

Esterification and amidation are fundamental chemical reactions used to create prodrugs of methotrexate, primarily targeting the carboxylic acid groups of the glutamate residue or amino groups. Methotrexate has two carboxylic acid groups, offering possibilities for alpha or gamma esterification or amidation acs.orgalliedacademies.org. Ester-linked prodrugs of methotrexate have been synthesized, allowing for the release of the parent drug through hydrolysis acs.org. Similarly, amide bonds can be formed between methotrexate and other molecules, although amide groups are generally more stable to hydrolysis compared to esters acs.org. The synthesis of methotrexate prodrugs involving ester bonds, such as those with polyethylene (B3416737) glycol (PEG) or DSPE, has been reported to improve solubility and loading into delivery systems like liposomes mdpi.comnih.gov. These syntheses often involve activating the carboxylic acid group of methotrexate using coupling agents like EDC and NHS before reaction with an amine or hydroxyl group on the modifying molecule mdpi.comnih.gov.

Linker chemistry is integral to prodrug design, connecting the parent drug to a carrier molecule or a targeting moiety. The linker should be stable in circulation but cleavable under specific conditions at the target site to release the active drug mdpi.comrsc.org. While the direct use of silyl groups as the primary cleavable linker in methotrexate prodrugs is not as widely documented as ester or amide linkers, silyl ethers have been explored as acid-sensitive linkages in the design of prodrugs for other chemotherapeutics nih.gov. Silyl ether linkages can be tuned for their cleavage rate by changing the substituents on the silicon atom nih.gov. The synthesis of silyl ether prodrugs can be achieved in a single step nih.gov. Self-immolative linkers, which undergo a triggered breakdown leading to the release of the drug, represent another class of linkers used in prodrug design rsc.org. The incorporation of such linkers in this compound prodrugs could allow for controlled release based on specific stimuli.

Conjugation Chemistry for this compound Bioconjugates

Bioconjugation involves attaching methotrexate, potentially in a silylated form or as a silylated derivative, to biological molecules or delivery systems such as polymers or nanoparticles. This is done to improve targeting, reduce toxicity, or enhance stability.

Both covalent and non-covalent methods have been employed for conjugating methotrexate to various carriers nih.govgoogle.comunimore.it. Covalent conjugation involves the formation of a stable chemical bond between methotrexate and the carrier molecule. This can be achieved through various coupling reactions targeting the functional groups on methotrexate. For example, methotrexate has been covalently linked to polymers like poly(L-lysine) and PEG nih.govresearchgate.net. The choice of coupling chemistry depends on the functional groups available on both methotrexate and the carrier, as well as the desired stability of the conjugate. Carbodiimide chemistry (using agents like EDC and NHS) is a common method for forming amide bonds between carboxylic acids and amines mdpi.comnih.gov.

Non-covalent conjugation relies on weaker interactions such as electrostatic interactions, hydrophobic effects, or affinity binding to associate methotrexate with a carrier nih.govresearchgate.net. For instance, methotrexate has been complexed with cationic silica (B1680970) nanoparticles through electrostatic interactions between the anionic carboxylic groups of methotrexate and the cationic sites on the nanoparticles nih.govtandfonline.com. This non-covalent association allows for pH-dependent release of the drug nih.govtandfonline.com. Studies have characterized both covalent and non-covalent conjugation of methotrexate to nanocarriers using techniques like FTIR and NMR spectroscopy to confirm the chemical changes and interactions nih.gov. The choice between covalent and non-covalent conjugation depends on the desired drug loading, release profile, and the nature of the carrier and targeting strategy.

Macromolecular Carrier Integration

The integration of therapeutic agents like methotrexate with macromolecular carriers has been extensively investigated as a strategy to improve their therapeutic profile acs.orgresearchgate.net. This approach aims to achieve prolonged plasma circulation, enhanced accumulation at target sites, and potentially reduced systemic toxicity. Various types of macromolecular carriers have been explored for conjugation with methotrexate, including albumin, liposomes, microspheres, chitosan (B1678972) nanoparticles, dendrimers, lipid nanoparticles, nanostructured lipid carriers, poly(l-lysine), dextran, hyaluronic acid, peptides, phospholipids, and nanotubes acs.orgresearchgate.net.

While the direct integration of this compound with these specific carriers is not detailed in the provided information, the chemical derivatization of methotrexate with silyl groups could potentially influence its compatibility and conjugation efficiency with different carrier systems due to altered solubility and reactivity. The use of linkers, such as acid-sensitive silyl ethers discussed in the context of antibody-drug conjugates, represents a strategy for controlled drug release from macromolecular platforms in response to specific environmental triggers, such as the acidic environment of endosomes and lysosomes unirioja.esnih.govnih.gov.

Antibody-Drug Conjugate (ADC) Methodologies

Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach that combines the specificity of antibodies with the cytotoxic potency of small molecule drugs unirioja.esnih.govnih.gov. Methotrexate has been evaluated as a payload in ADC constructs nih.govgoogle.com. A critical component of an ADC is the linker that connects the drug to the antibody. The linker's design dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.

Cleavable linkers are often employed in ADCs to facilitate the release of the cytotoxic payload within cancer cells. Among the types of cleavable linkers, acid-sensitive linkers such as hydrazones and silyl ethers are utilized unirioja.esnih.govnih.gov. Silyl ethers have been considered as an alternative to hydrazone linkers for achieving drug release in the acidic environment characteristic of lysosomes unirioja.esnih.gov. This highlights the potential application of silyl chemistry in designing linkers for methotrexate-based ADCs, enabling targeted delivery and intracellular release of the drug.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves the chemical modification of the methotrexate structure, primarily through the introduction of silyl groups ontosight.ai. This derivatization can be performed to modify the parent compound's properties for various purposes, including enhanced cellular uptake, altered metabolism, or improved targeting. The addition of silyl groups, such as tert-butyldimethylsilyl (TBDMS) groups, to the nitrogen and oxygen atoms of methotrexate results in silylated derivatives like N,N,O,O-Tetrakis(t-butyldimethylsilyl)-methotrexate ontosight.airesearchgate.net.

Mechanistic Investigations of Silyl Methotrexate and Its Derivatives

Molecular Target Interactions and Binding Dynamics

The primary molecular target for methotrexate (B535133) and its analogues is the enzyme Dihydrofolate Reductase (DHFR). linkos.cznih.gov The introduction of silyl (B83357) groups can modify the compound's interaction with this target.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Silyl-methotrexate derivatives, like their parent compound, function by inhibiting DHFR, an essential enzyme for nucleotide biosynthesis. nih.govdroracle.ai This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. nih.govdroracle.ainih.gov The binding of methotrexate to DHFR is a complex, multi-step process involving conformational changes in the enzyme. nih.gov

The affinity of methotrexate analogues for DHFR can be influenced by modifications to the glutamate (B1630785) side chain. For instance, the synthesis of an aminopterin (B17811) analogue, which involved the use of silylated Nδ-Boc-L-ornithine, resulted in a potent inhibitor of DHFR from L1210 mouse leukemia, with a half-maximal inhibitory concentration (IC50) of 0.072 µM. nih.gov A related methotrexate analogue, mAPA-Orn, showed an IC50 of 0.160 µM for DHFR inhibition. nih.gov In comparison, unmodified methotrexate demonstrates a high affinity for DHFR, with reported dissociation constants (Ki) as low as 3.4 pM for the human enzyme. nih.gov

Studies on various methotrexate analogues have shown that increasing the number of lysine (B10760008) residues in the side chain can lead to a 1.5- to 3-fold decline in binding affinity for DHFR. datapdf.com This suggests that modifications such as silylation can significantly alter the kinetics of enzyme inhibition. The interaction is typically competitive with the natural substrate, DHF, meaning the inhibitor binds to the same active site on the enzyme. linkos.czyoutube.com

| Compound/Analogue | Target Enzyme | Source | IC50 / Ki | Citation |

| APA-Orn | Dihydrofolate Reductase (DHFR) | L1210 Mouse Leukemia | IC50 = 0.072 µM | nih.gov |

| mAPA-Orn | Dihydrofolate Reductase (DHFR) | L1210 Mouse Leukemia | IC50 = 0.160 µM | nih.gov |

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Recombinant Human | Ki = 3.4 pM | nih.gov |

| Methotrexate Lysine Derivatives | Dihydrofolate Reductase (DHFR) | L1210 Murine Leukemia | IC50 = 86 to 140 nM | datapdf.com |

Allosteric Modulation and Alternative Binding Sites

The established mechanism of action for methotrexate and its analogues is competitive inhibition at the active site of DHFR. linkos.czyoutube.com The inhibitor binds to the folate-binding pocket, preventing the substrate DHF from accessing it. nih.gov The binding of methotrexate is known to induce significant conformational changes in DHFR; for example, a loop region (residues 9-24) closes over the bound drug, sequestering it from the solvent. nih.gov While these conformational changes are critical for the tight binding of the inhibitor, they are a direct consequence of active-site interaction rather than allosteric modulation from a distinct, secondary site. Research has focused on residues within the active site, such as Phe31, Leu22, and Phe34, where mutations can lead to methotrexate resistance by decreasing its binding affinity. nih.govnih.gov There is no clear evidence in the reviewed literature to suggest that this compound or its derivatives act via allosteric modulation or bind to alternative sites on DHFR.

Cellular and Subcellular Mechanistic Studies

The silylation of methotrexate can alter its chemical properties, which in turn affects its behavior at the cellular and subcellular levels.

Intracellular Distribution and Localization

A key feature of this compound, such as N,N,O,O-Tetrakis (t-butyldimethylsilyl)-methotrexate, is its increased lipid solubility compared to the parent compound. nih.gov This enhanced lipophilicity facilitates the crossing of biological membranes, including the blood-brain barrier. nih.gov This suggests that its intracellular uptake and distribution may differ significantly from methotrexate, which primarily enters cells through active transport mechanisms like the reduced folate carrier (RFC). nih.govmdpi.com While the intracellular pharmacokinetics of methotrexate and its metabolites have been studied in various cell types, including red blood cells and cancer cells, specific localization studies for this compound are less common. jci.orgotago.ac.nz The increased lipophilicity of the silylated form could lead to broader distribution within the cell, potentially accumulating in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes, though this requires further experimental verification.

Metabolic Pathways and Transformations (e.g., desilylation)

This compound likely functions as a prodrug, where its activity is dependent on intracellular metabolic conversion. The key transformation is expected to be desilylation , the enzymatic or chemical cleavage of the silyl groups to release active methotrexate. Once desilylation occurs, the resulting methotrexate molecule enters its well-established metabolic pathway.

A primary metabolic step for intracellular methotrexate is polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). plos.orgnih.govnih.gov This reaction adds multiple glutamate residues to the methotrexate molecule, forming methotrexate polyglutamates (MTX-PGs). plos.orgresearchgate.net These polyglutamated forms are not only potent DHFR inhibitors but are also retained within the cell for longer periods, as they are poor substrates for the efflux transporters that remove the parent drug. jci.orgresearchgate.net The intracellular concentration of MTX-PGs is regulated by the opposing action of γ-glutamyl hydrolase (GGH), which removes the glutamate residues. plos.orgnih.gov Therefore, the metabolic cascade for this compound is hypothesized to be:

Cellular uptake (potentially enhanced by lipophilicity).

Intracellular desilylation to yield methotrexate.

Sequential polyglutamylation by FPGS to form active, retained MTX-PGs.

| Process | Key Enzyme(s) | Description | Citation |

| Desilylation | (Hypothesized) Cellular Esterases/Hydrolases | Removal of silyl groups to convert the prodrug into active methotrexate. | |

| Polyglutamylation | Folylpolyglutamate Synthetase (FPGS) | Addition of glutamate residues to methotrexate, enhancing intracellular retention and inhibitory activity. | plos.orgnih.govnih.gov |

| Deglutamylation | γ-Glutamyl Hydrolase (GGH) | Removal of glutamate residues, facilitating the efflux of methotrexate from the cell. | plos.orgnih.gov |

Mechanisms of Action in Multidrug Resistance Reversalby this compound.

Generating content on these topics without supporting scientific evidence would result in speculation and scientifically inaccurate information, which violates the core instructions of the request. Therefore, the article cannot be written.

Computational and in Silico Modeling of Silyl Methotrexate

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand like Silyl-methotrexate might interact with its biological targets.

Methotrexate (B535133) is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and thymidylate. orgchemres.orgyoutube.com Its high affinity is a result of specific hydrogen bonds and hydrophobic interactions within the DHFR active site. nih.gov Molecular docking studies on MTX and its analogs have quantified these interactions, showing strong binding to wild-type DHFR. However, mutations in the DHFR enzyme can lead to drug resistance by decreasing this binding affinity. nih.gov

For this compound, the addition of bulky, lipophilic silyl (B83357) groups (e.g., t-butyldimethylsilyl) to the methotrexate scaffold would significantly alter its steric and electronic profile. Docking simulations would be essential to predict how these changes affect binding. It is hypothesized that the large silyl groups could introduce steric hindrance, potentially weakening interactions with key residues in the active site. mdpi.com Conversely, these hydrophobic groups could also form new favorable interactions with nonpolar regions of the binding pocket.

Computational studies on MTX analogs against wild-type (WT) and mutant (MT) DHFR provide a baseline for comparison. For instance, docking scores and binding energies have been calculated for MTX, revealing its strong affinity. nih.gov

| Complex | Calculated Binding Free Energy (kJ/mol) |

|---|---|

| Methotrexate (MTX) with Wild-Type hDHFR | -646.76 |

| Methotrexate (MTX) with Mutant hDHFR | -49.00 |

The data presented is for Methotrexate and is sourced from a study on MTX analogs. nih.gov Docking this compound would be necessary to determine if the silyl groups could overcome the loss of affinity seen in mutant DHFR variants.

The efficacy of a drug is often limited by its removal from cells by efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, or by metabolic degradation. nih.govmdpi.com Methotrexate is a known substrate for several transporters, including human organic anion transporters (hOATs) and multidrug resistance proteins (MRPs). researchgate.netnih.gov

The increased lipophilicity of this compound, a direct consequence of silylation, would likely alter its interaction with these proteins. Increased lipid solubility can enhance passive diffusion across cell membranes but may also make the compound a better substrate for efflux pumps like P-glycoprotein (ABCB1), which often transport hydrophobic molecules. mdpi.com Computational docking could model the binding of this compound to the substrate-binding sites of these transporters. Such simulations would help predict whether silylation increases or decreases the rate of efflux, a critical factor in determining intracellular drug concentration and overcoming multidrug resistance. frontiersin.org

Similarly, enzymes involved in drug metabolism, such as cytochrome P450s, could have different affinities for this compound compared to its parent compound. sci-hub.box Docking studies can predict potential binding poses and affinities, offering a first-pass assessment of metabolic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing conformational changes and interactions within a simulated physiological environment. mdpi.comnih.gov

MD simulations of methotrexate complexed with DHFR have shown that the complex remains stable over simulation periods, as measured by parameters like the root mean square deviation (RMSD). nih.gov For the wild-type DHFR-MTX complex, the RMSD remains low and stable, indicating a persistent binding mode. In contrast, with drug-resistant mutants, the RMSD of MTX increases significantly, indicating loss of stable binding. nih.gov

An MD simulation of this compound would reveal its conformational flexibility and the stability of its interactions with target proteins. The bulky silyl groups would likely restrict the rotational freedom of the molecule's side chains compared to the more flexible glutamate (B1630785) tail of methotrexate. nih.gov This altered dynamic profile could impact how the molecule adapts to the binding site of DHFR or other proteins. Simulations would track the stability of the protein-ligand complex, intermolecular hydrogen bonds, and conformational changes over time, providing a more realistic picture of the binding event than static docking alone. nih.govnih.gov

| Complex | Average RMSD (nm) During Simulation | Stability Indication |

|---|---|---|

| Methotrexate (MTX) with Wild-Type hDHFR | ~0.21 | Stable binding |

| Methotrexate (MTX) with Mutant hDHFR | ~0.62 (after 39 ns) | Loss of stable binding |

Data is for Methotrexate from a 50 ns MD simulation. nih.gov An MD simulation for this compound would be needed to assess its dynamic stability in complex with DHFR variants.

The interaction of a drug with its surrounding solvent (primarily water in biological systems) is critical to its behavior. MD simulations explicitly model solvent molecules, allowing for the analysis of the hydration shell around the drug. dntb.gov.ua Methotrexate is a relatively hydrophilic molecule with several hydrogen bond donors and acceptors. This compound, due to its nonpolar silyl groups, would have a significantly larger hydrophobic surface area. This would alter the structure of the surrounding water molecules, affecting its solubility and partitioning between aqueous and lipid environments. MD simulations can quantify these effects, providing insight into properties like the free energy of solvation, which is crucial for predicting membrane permeability and bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. orgchemres.org By analyzing a set of known molecules, a QSAR model can predict the activity of new, untested compounds.

QSAR studies performed on methotrexate analogs have identified key molecular descriptors that correlate with their affinity for transporters like the rat multispecific resistance-associated protein 2 (rMrp2). nih.govresearchgate.net These studies highlight the importance of properties such as hydrophobicity, charge, and the octanol/water partition coefficient (logP).

| QSAR Model Type | Key Molecular Descriptors for rMrp2 Affinity |

|---|---|

| 2D-QSAR | Octanol/water partition coefficient, hydrophobicity, negative charge |

| 3D-QSAR (Pharmacophore) | Two hydrophobes, two aromatic rings, one negative ionizable group |

Data derived from QSAR analysis of 24 Methotrexate analogues. nih.govresearchgate.net

Predictive Modeling for Modified Methotrexate Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational analysis of modified methotrexate derivatives. QSAR models establish a mathematical correlation between the chemical structures of compounds and their biological activities. orgchemres.org For methotrexate derivatives, these models are used to predict the half-maximal inhibitory concentration (IC50) against target enzymes like dihydrofolate reductase (DHFR). orgchemres.orgorgchemres.org

Researchers have successfully applied various machine learning algorithms to build robust QSAR models. These include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and hybrid approaches combining genetic algorithms with ANNs (GA-ANN). orgchemres.orgorgchemres.org In one such study involving 31 methotrexate derivatives, the GA-ANN combination demonstrated superior performance in predicting biological activity based on molecular descriptors. orgchemres.org These models help identify key structural features that influence a derivative's potency, guiding further chemical modifications. For instance, a 2D QSAR model was developed for a library of 271 methotrexate and phototrexate (B12381949) derivatives with high correlation coefficients, indicating strong predictive power. dntb.gov.uafrontiersin.org

Feature Selection for Biological Activity Prediction

A critical step in building accurate predictive models is the selection of relevant molecular features or descriptors. These descriptors quantify various physicochemical, structural, and theoretical properties of the molecules. For methotrexate derivatives, feature selection aims to identify the specific attributes that are most influential in determining their biological activity.

Genetic algorithms (GA) and Monte Carlo simulations are powerful tools for this purpose. orgchemres.org Studies have identified several key descriptors for predicting the activity of methotrexate analogs, including:

DP02 and RDF140u: Descriptors related to the molecular shape and electronic properties. orgchemres.org

ESPM10x: A descriptor associated with the electrostatic potential on the molecular surface. orgchemres.org

H1m and R5v+: Descriptors that capture information about the molecule's electronic and steric properties. orgchemres.org

Monte Carlo simulations have further revealed that the presence of double bonds, nitrogen, and oxygen atoms, the absence of sulfur, and the specific connectivity of sp2 hybridized carbons are crucial features affecting the biological activity of these drugs. orgchemres.org By focusing on these selected features, more accurate and interpretable QSAR models can be developed to guide the design of novel derivatives like this compound.

Deep Learning Applications in this compound Drug Design

Deep learning (DL), a sophisticated subset of machine learning, has revolutionized drug design by enabling highly accurate predictions of molecular properties and interactions. researchgate.net DL models can automatically learn relevant features from large datasets of molecular structures and their associated biological activities, making them powerful tools for designing novel methotrexate derivatives. researchgate.netbohrium.com

Virtual Screening of Analog Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org For methotrexate analogs, this involves screening databases like ZINC15 to find novel structures with the potential to inhibit DHFR. dntb.gov.uafrontiersin.org

The process often begins with structure-based pharmacophore modeling, which identifies the key chemical features required for a molecule to interact with the target's active site. nih.govmdpi.com These pharmacophore models are then used as 3D queries to filter large compound libraries. nih.govnih.gov In a study screening methotrexate analogs, 32 compounds were initially retrieved from the ZINC15 database, and after filtering for drug-like properties, seven hits were selected for further analysis. nih.govbohrium.com Deep learning models, such as message-passing neural networks (MPNN), are increasingly used in this process to refine the selection by predicting binding affinities and other properties. dntb.gov.uafrontiersin.org

Predictive Modeling of Pharmacological Profiles

Deep learning models are highly effective at predicting the comprehensive pharmacological profiles of drug candidates, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.orgbohrium.com This in silico evaluation is crucial for prioritizing compounds with favorable pharmacokinetic characteristics for further development. frontiersin.org

For a library of methotrexate derivatives, a message-passing neural network (MPNN) was employed to predict ADMET attributes. dntb.gov.uaresearchgate.net This modeling demonstrated the potential of selected hits as viable oral medications based on their predicted lipophilic profile (LogP) and bioavailability. dntb.gov.uanih.gov The use of DL models to forecast IC50 values, binding affinities, and ADMET profiles provides a holistic view of a candidate's potential, significantly accelerating the drug discovery pipeline. frontiersin.orgnih.gov

The table below summarizes the predicted properties of top-performing methotrexate derivatives identified through a combined QSAR and virtual screening approach. dntb.gov.uaresearchgate.netnih.gov

| Compound ID | Predicted pIC50 | Binding Score (kcal/mol) | Predicted LogP | Predicted Bioavailability (%) | Predicted Clinical Toxicity Score (%) |

| 09 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 27 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 41 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 68 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 74 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 85 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 99 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 31.24 - 35.30 |

| 180 | 5.85 - 7.20 | -11.6 to -11.0 | 0.19 - 2.69 | 76.30 - 78.46 | 8.30 |

Data sourced from studies on methotrexate derivatives, representing the application of these predictive models. dntb.gov.uaresearchgate.netnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like this compound. dntb.gov.uanih.govescholarship.org These first-principles methods are essential for understanding the intrinsic properties of a compound that govern its biological activity. escholarship.org

DFT calculations are used to determine the equilibrium geometry and vibrational frequencies of methotrexate and its derivatives. nih.govresearchgate.net Furthermore, they are employed to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov A smaller gap suggests that the molecule is more reactive. These calculations have shown that charge transfer occurs within the methotrexate molecule, a feature that is crucial for its interaction with target enzymes. nih.gov

The table below presents key electronic properties for methotrexate calculated using DFT, which serve as a benchmark for evaluating novel derivatives. researchgate.net

| Property | Description | Calculated Value (example) |

| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Varies with basis set |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies with basis set |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Varies with basis set |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Varies with basis set |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | Varies with basis set |

These properties are fundamental outputs of DFT simulations used to characterize the electronic nature of methotrexate and its analogs. researchgate.net

By applying DFT, researchers can determine the stability, physicochemical parameters, and chemical reactivity of newly designed compounds, including this compound, providing a theoretical foundation that complements experimental validation. dntb.gov.uanih.gov

Advanced Analytical Methodologies for Silyl Methotrexate Research

Spectroscopic Characterization Techniques

Infrared (IR) and UV-Visible Spectroscopy for Bond Analysis and Purity Assessment:The characteristic IR absorption bands (e.g., for Si-C or Si-O bonds) and the UV-Visible absorption maxima for silyl-methotrexate have not been reported, preventing a detailed analysis of its bonds or a method for purity assessment.

Due to the strict requirement to focus solely on this compound and the lack of specific research findings on its analytical methodologies, generating the requested article would lead to speculation and scientific inaccuracy. Further research and publication in this specific area are required before a comprehensive and factual article can be written.

Electrochemical Methods in this compound Analysis

Electrochemical methods are a powerful choice for the analysis of electroactive compounds due to their inherent simplicity, speed, low cost, and high sensitivity. scienceopen.comnih.gov While research may focus on this compound as a derivative for other analytical purposes, electrochemical analysis typically targets the parent molecule, methotrexate (B535133), by detecting the reduction or oxidation of its pteridine (B1203161) ring system. scienceopen.com The silylation of the carboxylic acid groups on methotrexate to form this compound is not expected to interfere with the electrochemical activity of the pteridine core.

Various voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed to study the electrochemical behavior of methotrexate and for its quantitative determination. nih.govscilit.com To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes are frequently developed. These modifications can involve nanomaterials, polymers, or other composites that facilitate electron transfer and pre-concentrate the analyte at the electrode surface. nih.govrsc.org

For instance, studies have demonstrated the use of electrodes modified with materials like NiO nanosheets, N-doped hollow nanocarbon spheres, and composites of metal-organic frameworks (MOFs) with gold nanoparticles to create highly sensitive sensors for methotrexate. nih.govscilit.comrsc.org These sensors exhibit improved performance characteristics, including wider linear ranges and lower limits of detection (LOD), making them suitable for analyzing trace levels of the compound. rsc.orgmdpi.com

The table below summarizes the performance of various modified electrodes used for the electrochemical determination of methotrexate, the parent compound of this compound.

| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Source |

| NiO Nanosheets / Ionic Liquid | DPV | 0.01 - 160.0 | 0.003 | scilit.commdpi.com |

| N-doped Hollow Nanocarbon Sphere | DPV | 0.05 - 14.0 | 0.01 | rsc.org |

| UiO66-NH2/M-gC3N4/AuNPs | DPV | 0.5 - 150 | 0.15 | nih.gov |

| NiMn2O4/CNT | Not Specified | 0.05 - 3 | 0.000627 | rsc.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for the comprehensive analysis of complex samples. nih.govsaspublishers.com For methotrexate and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques. rsisinternational.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is considered a reference method for the quantification of methotrexate. nih.govresearchgate.net This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of mass spectrometry. rsisinternational.orgresearchgate.net Methotrexate, being a polar and non-volatile compound, is well-suited for LC-MS analysis. rsisinternational.org The method typically involves reversed-phase chromatography for separation, followed by electrospray ionization (ESI) to generate ions that are then detected by the mass spectrometer, often using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes for enhanced selectivity and sensitivity. scienceopen.com Numerous LC-MS/MS methods have been validated for the determination of methotrexate in various biological matrices. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Standard GC-MS is primarily used for the analysis of volatile and thermally stable compounds. nih.gov Methotrexate, with its polar carboxylic acid groups, is non-volatile and cannot be directly analyzed by GC-MS. nih.gov To make it amenable to GC analysis, a derivatization step is necessary. This is where this compound becomes relevant. The carboxylic acid groups of methotrexate are converted into their corresponding trimethylsilyl (TMS) esters, a process known as silylation. nih.govijpsjournal.com This derivatization increases the volatility and thermal stability of the molecule, allowing it to be separated by gas chromatography and detected by mass spectrometry. nih.gov While less common than LC-MS for methotrexate analysis, GC-MS of the silylated derivative offers an alternative approach with high chromatographic resolution. rsisinternational.org

The following tables provide examples of parameters used in hyphenated techniques for the analysis of methotrexate.

Table 1: Representative LC-MS/MS Method Parameters for Methotrexate Analysis

| Parameter | Description | Source |

| Chromatography | ||

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | nih.govresearchgate.net |

| Flow Rate | 0.4 mL/min | nih.govresearchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | scienceopen.comnih.gov |

| Monitored Transition (m/z) | 455.1 → 308.1 | nih.govresearchgate.net |

| Run Time | 5 minutes | nih.gov |

Table 2: LC-MS/MS Method Validation Data for Methotrexate

| Parameter | Result | Source |

| Lower Limit of Quantification (LLOQ) | 0.09 µM | nih.gov |

| Linearity Range | 0.09 - 12.5 µM | nih.gov |

| Intra-batch Precision (%CV) | 4.13 - 7.67% | nih.gov |

| Inter-batch Precision (%CV) | 4.88 - 6.99% | nih.gov |

| Accuracy | 97.00 - 102.15% | nih.gov |

These advanced analytical methodologies provide the necessary specificity and sensitivity for detailed research on this compound and its parent compound, facilitating a deeper understanding of its properties and applications.

Emerging Research Directions and Future Perspectives

Silyl-Methotrexate in Targeted Drug Delivery Systems

Targeted drug delivery systems aim to selectively deliver therapeutic agents to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity. The modified properties of this compound derivatives may make them suitable candidates for incorporation into various delivery platforms. The chemical modification through silylation can influence how the drug interacts with carriers and biological environments.

Nanoparticle-Mediated Delivery Platforms

Nanoparticles offer a versatile platform for drug delivery, enabling improved solubility, circulation half-life, and targeted accumulation in tumors or other disease sites through passive or active targeting mechanisms. Research into delivering methotrexate (B535133) using various nanoparticles, including mesoporous silica (B1680970) nanoparticles and polymeric nanoparticles, has shown promise. google.comiiarjournals.orgmdpi-res.com

While specific detailed research on nanoparticle-mediated delivery solely focused on this compound is still emerging, the altered lipophilicity due to silylation could influence the encapsulation efficiency and release kinetics of methotrexate from different nanoparticle formulations. For instance, increased lipophilicity might favor encapsulation within hydrophobic nanoparticle cores or lipid bilayers. Studies involving silyl (B83357) group-containing derivatives of other compounds have demonstrated altered activity and potential for delivery. The controlled release of the silylated drug or the cleavage of the silyl groups to release the active methotrexate in response to specific stimuli within the target environment are potential areas of investigation for this compound in nanoparticle systems.

Liposomal Encapsulation Strategies

Liposomes, self-assembling spherical vesicles made of lipid bilayers, are widely explored for encapsulating both hydrophilic and hydrophobic drugs, including methotrexate. Liposomal encapsulation can improve the pharmacokinetic profile of methotrexate, reduce its toxicity, and facilitate targeted delivery by conjugating targeting ligands to the liposome (B1194612) surface.

The silylation of methotrexate could impact its interaction with the lipid bilayer of liposomes. Depending on the nature and position of the silyl groups, the silylated derivative might exhibit altered solubility in the lipid phase or the aqueous core of the liposome, thereby affecting encapsulation efficiency and stability. Research has explored modifying methotrexate with lipids or polyethylene (B3416737) glycol (PEG) to improve liposomal loading. Silyl groups could potentially serve a similar purpose, influencing the amphiphilic nature of the methotrexate derivative and its association with liposomal structures. The release of the active drug from liposomes could potentially be controlled by the hydrolysis of the silyl-ether bonds, which might be designed to be sensitive to specific intracellular or extracellular conditions.

Stimuli-Responsive Prodrug Activation Systems

Stimuli-responsive prodrugs are designed to release the active drug in response to specific internal or external triggers present at the disease site, such as pH changes, enzyme overexpression, or redox gradients. This approach enhances the selectivity of drug action and minimizes off-target effects. Research on stimuli-responsive systems for methotrexate delivery has involved various strategies, including pH-sensitive linkers and enzyme-cleavable conjugates. google.com

Silylation can be utilized to create stimuli-responsive linkers or protecting groups. Silyl ethers, for example, can be designed to be labile under specific conditions, such as acidic pH or in the presence of certain enzymes or fluoride (B91410) ions. This property could be exploited to create this compound prodrugs that are inactive in systemic circulation but release the active methotrexate upon encountering a specific stimulus enriched in the target tissue, such as the lower pH found in the tumor microenvironment or lysosomes. google.com The development of silyl-based linkers for the controlled release of drugs from nanocarriers has been reported. Applying similar strategies to this compound could lead to the development of novel stimuli-responsive delivery systems.

This compound in Chemical Biology and Proteomics Research

Chemical biology and proteomics utilize small molecules as tools to investigate biological processes and identify protein targets. Methotrexate, as a well-characterized enzyme inhibitor, serves as a valuable scaffold for developing chemical probes and other research tools.

Chemical Probe Development for Target Identification

Chemical probes are selective small molecules used to perturb protein function and study their roles in biological pathways. Methotrexate's high affinity for DHFR makes it a suitable starting point for developing probes to study folate metabolism and related processes. Chemical modifications can be introduced to methotrexate to enhance its properties as a probe, such as adding tags for visualization or pull-down assays.

Silylation could potentially be used in the design of methotrexate-based chemical probes. The introduction of silyl groups might alter the binding kinetics or specificity of methotrexate to DHFR or other potential off-targets. Furthermore, silyl groups could serve as attachment points for various tags or reporters used in chemical proteomics experiments, such as biotin (B1667282) or fluorescent labels. While direct examples of this compound being used as a chemical probe for target identification were not prominently found, the general utility of silylated compounds in chemical biology and the use of methotrexate as a probe scaffold suggest this as a potential research direction.

Proteolysis Targeting Chimeras (PROTACs) Based on this compound Scaffolds

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce targeted degradation of specific proteins by hijacking the ubiquitin-proteasome system. A PROTAC molecule typically consists of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. Methotrexate has been explored as a ligand for DHFR in the development of DHFR-targeting PROTACs. These PROTACs have shown the ability to selectively degrade DHFR and exhibit distinct cellular phenotypes compared to methotrexate treatment alone.

Development of this compound for Specific Therapeutic Applications

The chemical modification of methotrexate through silylation is being explored to tailor its properties for specific therapeutic uses. ontosight.ai This involves altering characteristics such as solubility, stability, and bioavailability, which could influence the drug's performance in treating various diseases. ontosight.ai

Investigation in Autoimmune Disease Models

Methotrexate is a cornerstone in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis. ontosight.ainih.gov Its mechanism in these conditions is thought to involve immunosuppressive effects, potentially through inhibiting T cell activation and modulating cytokine profiles. nih.govclinexprheumatol.orgnih.gov While research on this compound specifically in autoimmune disease models is still developing, the rationale for its investigation stems from the potential to improve upon methotrexate's limitations, such as variable bioavailability and toxicity. clinexprheumatol.orgactasdermo.org Studies utilizing methotrexate in various animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), have demonstrated its ameliorative effects, particularly in models dependent on T cell activation. nih.govnih.gov Future research may explore if silyl modifications can enhance the delivery or efficacy of methotrexate in these or other autoimmune models.

Exploration in Cancer Research Models

Methotrexate is extensively used in cancer therapy for various malignancies, including leukemia, lymphoma, and breast cancer. ontosight.ainih.gov Its primary mechanism in cancer involves inhibiting dihydrofolate reductase (DHFR), disrupting DNA synthesis and thus the growth of rapidly dividing cancer cells. ontosight.ainih.govnih.govdrugbank.com Research into this compound includes investigating its anticancer activity compared to the parent compound. ontosight.ai While detailed findings specifically on this compound in diverse cancer models are emerging, studies with methotrexate and other modified methotrexate forms in cancer cell lines and animal models highlight the potential for improved delivery and efficacy. For instance, methotrexate has shown effectiveness in organoid models of rare pediatric cancers like small cell carcinoma of the ovary, hypercalcemic type (SCCOHT). researchgate.net The exploration of this compound in cancer research models aims to determine if the silyl modification can lead to improved tumor targeting, reduced systemic toxicity, or enhanced anti-tumor activity.

Synergistic Combinatorial Approaches with this compound

The concept of combining methotrexate with other therapeutic agents to achieve synergistic effects and overcome limitations like resistance and toxicity is well-established in both cancer and autoimmune disease treatment. frontiersin.orgnih.govnih.govclinexprheumatol.orgnaramed-u.ac.jpnih.gov While specific synergistic combinations involving this compound are an area of ongoing research, the principles guiding such approaches with methotrexate provide a framework for future studies.

Rational Design of Multi-component Systems

Rational design in the context of drug delivery and combination therapy involves creating systems where components work together to enhance therapeutic outcomes. For methotrexate, this has included designing nanocarriers and conjugated systems to improve targeting and controlled release. nih.govarthritisaustralia.com.au Applying rational design principles to this compound could involve incorporating it into multi-component systems that leverage its modified properties. For example, its altered solubility or stability due to silylation might be exploited in the design of novel delivery vehicles or formulations aimed at specific tissues or cells. The rational design of such systems would consider the chemical properties of this compound and the desired biological interactions to optimize efficacy and minimize off-target effects.

Mechanistic Basis of Enhanced Efficacy

The enhanced efficacy observed in synergistic therapies often arises from targeting multiple pathways involved in disease pathogenesis or drug resistance. For methotrexate, synergistic effects have been reported when combined with agents that modulate immune responses, inhibit different signaling pathways, or enhance its cellular uptake or retention. frontiersin.orgnih.govnih.gov For instance, combinations of methotrexate with BTK inhibitors have shown synergistic therapeutic effects in arthritis models by modulating B and T cell activation through different mechanisms. reumatologiaclinica.org While the specific mechanistic basis for potential enhanced efficacy of this compound in combination therapies requires dedicated investigation, it could involve improved cellular penetration, altered intracellular metabolism, or differential interactions with target enzymes or transporters compared to unconjugated methotrexate. Understanding these mechanisms is crucial for the rational design of effective this compound-based combination strategies.

Biomarker Discovery and Pharmacodynamic Studies Related to this compound Response

Biomarkers play a crucial role in predicting treatment response, monitoring disease activity, and identifying potential toxicities. Pharmacodynamic studies assess the biochemical and physiological effects of a drug in the body. nih.govnih.gov For methotrexate, research has focused on identifying biomarkers that predict response in conditions like rheumatoid arthritis, including genetic polymorphisms in drug metabolism and transport pathways, as well as levels of inflammatory markers and cytokines. clinexprheumatol.orgreumatologiaclinica.orgmdpi.comopenaccessjournals.com Metabolomic studies have also been used to characterize the biochemical changes induced by methotrexate treatment. researchgate.netcore.ac.ukmcmaster.ca

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing silyl-methotrexate in preclinical studies?

- Answer : Synthesis typically involves modifying methotrexate with silyl groups via nucleophilic substitution or organometallic reactions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalysts) and validating spectral data against reference standards .

Q. How do researchers evaluate the pharmacokinetic stability of this compound in biological systems?

- Answer : Use in vitro assays such as plasma stability tests (incubating with plasma at 37°C and analyzing degradation via HPLC) and in vivo studies with rodent models to track bioavailability. Compare half-life (t½) and area under the curve (AUC) metrics against unmodified methotrexate. Statistical analysis should include paired t-tests to assess significance .

Q. What in vitro models are recommended for assessing this compound’s cytotoxic efficacy?

- Answer : Cell lines like human leukemia (HL-60) or breast cancer (MCF-7) are common. Use dose-response curves (0.1–100 µM range) with methotrexate as a positive control. Measure IC50 values via MTT or ATP-based viability assays. Normalize data to vehicle controls and report standard deviations across triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in rheumatoid arthritis (RA) models be reconciled?

- Answer : Contradictions may arise from differences in dosing regimens or model systems (e.g., collagen-induced arthritis vs. human synovial cell cultures). Apply meta-analysis techniques to aggregate data, stratify results by model type, and use regression models to identify covariates (e.g., silyl group position, administration route). Reference clinical trial frameworks like ACR20 criteria for alignment .

Q. What experimental design principles mitigate confounding variables in this compound combination therapy studies?

- Answer : Use randomized, double-blind, placebo-controlled designs with stratified randomization for covariates (e.g., disease severity). Include a washout period for prior therapies. For preclinical studies, employ syngeneic models to control genetic variability. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Report attrition rates and intent-to-treat (ITT) analysis .

Q. How should researchers address discrepancies in this compound’s solubility and bioavailability across studies?

- Answer : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in aqueous buffers) and validate solubility via nephelometry. For bioavailability, compare oral vs. intravenous administration using crossover studies in animal models. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate clearance (CL) and volume of distribution (Vd) .

Q. What strategies optimize the reproducibility of this compound’s anti-inflammatory effects in heterogeneous cell populations?

- Answer : Use single-cell RNA sequencing (scRNA-seq) to identify responsive subpopulations. Validate findings with flow cytometry (e.g., CD4<sup>+</sup> T-cell subsets). For functional assays, standardize cytokine release protocols (e.g., IL-6, TNF-α ELISA) and include internal controls (e.g., dexamethasone). Replicate experiments across independent labs to confirm robustness .

Methodological Guidance for Data Analysis

Q. How to statistically analyze this compound’s synergistic effects with other immunomodulators?

- Answer : Apply the Chou-Talalay combination index (CI) method:

- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.

Use CompuSyn software for dose-effect analysis. Report confidence intervals and validate with isobolograms .

Q. What bioinformatics tools are suitable for elucidating this compound’s molecular targets?

- Answer : Perform molecular docking (AutoDock Vina) against dihydrofolate reductase (DHFR) and compare binding affinities with methotrexate. Validate with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Pathway analysis tools like STRING or KEGG can map downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.